

A Comprehensive Technical Guide to Nickel(II) Bromide

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Compound of Interest

Compound Name: Nickel(II) bromide

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This technical guide provides an in-depth overview of the core physicochemical properties of **Nickel(II) bromide**, a key reagent in synthetic chemistry. It includes detailed experimental protocols and visual diagrams to support its application in research and development.

Core Chemical Properties and Identification

Nickel(II) bromide, with the chemical formula NiBr_2 , is an inorganic compound that exists as a yellow-brown anhydrous solid or in several hydrated forms.^[1] The anhydrous material readily dissolves in water to form the blue-green hexahydrate.^[1] It is recognized for its Lewis acid character, leading to its use in forming adducts with various Lewis bases.^[1] This compound serves as a crucial precursor for catalysts in cross-coupling reactions and carbonylations.^[1]

Physicochemical Data

The fundamental identification and physicochemical properties of anhydrous **Nickel(II) bromide** are summarized below.

Property	Value	References
CAS Number	13462-88-9	[2] [3] [4] [5]
Molecular Weight	218.50 g/mol	[2] [3] [4] [6]
Linear Formula	NiBr ₂	[2] [3]
EC Number	236-665-0	[2] [3]
MDL Number	MFCD00011141	[2] [3]
Appearance	Yellow-brown solid (anhydrous)	[1]
Melting Point	963 °C (lit.)	[3]

Experimental Protocols

Synthesis of Nickel(II) bromide-1,2-dimethoxyethane Complex (NiBr₂(dme))

A common and useful derivative of **Nickel(II) bromide** is its complex with 1,2-dimethoxyethane (dme), which enhances its solubility in organic solvents, making it a versatile starting material for various nickel complexes.

Objective: To synthesize NiBr₂(dme) from hydrated **nickel(II) bromide** by removing water and coordinating the dme ligand.[\[7\]](#)

Materials:

- **Nickel(II) bromide** trihydrate (NiBr₂·3H₂O)
- Absolute ethanol
- 1,2-dimethoxyethane (dme)
- Distilled diethyl ether (Et₂O)
- 500 mL round-bottomed flask

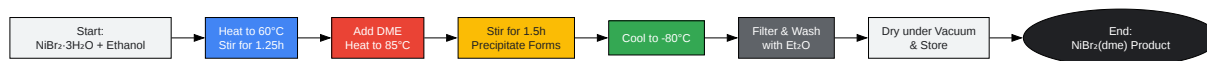
- Inert gas supply (e.g., nitrogen or argon)
- Heating and stirring apparatus
- Filtration apparatus
- Cold bath (e.g., ethanol/liquid nitrogen)
- Schlenk tube for storage

Procedure:

- Degas a 500 mL round-bottomed flask with an inert gas.
- Add 26.2 g (96.13 mmol) of $\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$ and 60 mL of absolute ethanol to the flask.
- Heat the mixture to 60°C and stir for 1 hour and 15 minutes. The solution should turn green.
- Add 300 mL of 1,2-dimethoxyethane (dme) to the solid.
- Increase the temperature to 85°C . The initial solid will begin to dissolve, and a salmon-colored precipitate will form.
- Continue stirring the mixture at 85°C for an additional 1 hour and 30 minutes.
- Cool the solution to -80°C using a cold bath.
- Filter the cold solution to isolate the solid product.
- Wash the collected solid three times with distilled diethyl ether (Et_2O) at room temperature.
- Dry the resulting salmon-colored powder under vacuum.
- Store the final product in a Schlenk tube under a nitrogen atmosphere.

Diagrams and Workflows

The following diagram illustrates the experimental workflow for the synthesis of the **Nickel(II) bromide-1,2-dimethoxyethane** complex.



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Caption: Synthesis workflow for NiBr₂(dme).

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